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Compound of Interest

Compound Name: Fluetizolam

Cat. No.: B14086673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluetizolam, a thienotriazolodiazepine derivative, has emerged as a designer drug with potent

sedative and anxiolytic properties. As a compound of interest in forensic science, toxicology,

and pharmacology, a thorough understanding of its spectroscopic and chemical characteristics

is paramount. This technical guide provides a comprehensive overview of the available data on

Fluetizolam, including its structural details, spectroscopic profile, and the experimental

methodologies employed for its characterization. Due to the limited availability of specific

quantitative data in peer-reviewed literature, this guide also incorporates general principles and

data from closely related analogs to provide a comprehensive analytical framework.

Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of Fluetizolam is presented in

Table 1. This data is essential for sample handling, preparation, and the interpretation of

analytical results.
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Property Value Source

IUPAC Name

4-ethyl-7-(2-fluorophenyl)-13-

methyl-3-thia-1,8,11,12-

tetrazatricyclo[8.3.0.0²,⁶]trideca

-2(6),4,7,10,12-pentaene

[PubChem]

Molecular Formula C₁₇H₁₅FN₄S [PubChem]

Molecular Weight 326.4 g/mol [Benchchem]

CAS Number 40054-88-4 [Benchchem]

Appearance
Crystalline solid (typical for this

class of compounds)
N/A

Spectroscopic Data
The structural elucidation and identification of Fluetizolam heavily rely on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic

compounds. While specific, detailed peak assignments for Fluetizolam are not readily

available in the public domain, the expected ¹H and ¹³C NMR spectral characteristics can be

inferred based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for Fluetizolam
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Proton
Environment

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

Aromatic Protons

(fluorophenyl group)
7.0 - 8.0 Multiplet N/A

Thiophene Proton 6.5 - 7.5 Singlet/Multiplet N/A

Methylene Protons (-

CH₂-)
3.0 - 4.5 Multiplet/AB quartet N/A

Ethyl Protons (-

CH₂CH₃)

2.5 - 3.0 (quartet), 1.0

- 1.5 (triplet)
Quartet, Triplet ~7

Methyl Protons (-CH₃) 2.0 - 2.5 Singlet N/A

Table 3: Predicted ¹³C NMR Spectral Data for Fluetizolam

Carbon Environment Predicted Chemical Shift (δ, ppm)

Aromatic and Thiophene Carbons 110 - 160

Diazepine and Triazole Ring Carbons 140 - 170

Methylene Carbon (-CH₂-) 40 - 60

Ethyl Carbons (-CH₂CH₃) 10 - 30

Methyl Carbon (-CH₃) 10 - 20

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the

identification of Fluetizolam in forensic and clinical samples. Electron Ionization (EI) is a

common method for generating mass spectra of such compounds.

Table 4: Mass Spectrometry Data for Fluetizolam
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Parameter Value

Molecular Ion [M]⁺ m/z 326

Common Fragmentation Pathways

Cleavage of the diazepine ring, loss of the ethyl

group, and fragmentation of the triazole ring are

expected fragmentation pathways for

thienotriazolodiazepines.

Key Fragment Ions (Predicted)

Based on the structure, key fragments could

include ions corresponding to the fluorophenyl-

diazepine core, the thieno-triazole moiety, and

losses of small neutral molecules like HCN or

N₂.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy provides

information about the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for Fluetizolam

Wavenumber (cm⁻¹) Functional Group Assignment

3100 - 3000 Aromatic and Heteroaromatic C-H stretch

2980 - 2850 Aliphatic C-H stretch (ethyl and methyl groups)

1620 - 1580
C=N and C=C stretching vibrations (aromatic

and diazepine rings)

1500 - 1400 Aromatic ring skeletal vibrations

1300 - 1000 C-N and C-S stretching vibrations

~1250 C-F stretch

Experimental Protocols
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Detailed, validated experimental protocols for the specific analysis of Fluetizolam are not

widely published. However, based on standard laboratory practices for the analysis of designer

benzodiazepines, the following methodologies can be applied.

Sample Preparation for Spectroscopic Analysis
For NMR Spectroscopy:

Dissolve approximately 5-10 mg of the purified Fluetizolam sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

For GC-MS Analysis:

Prepare a stock solution of Fluetizolam in a volatile organic solvent (e.g., methanol,

acetonitrile) at a concentration of 1 mg/mL.

Prepare working solutions by serial dilution of the stock solution to the desired

concentration range (e.g., 1-100 ng/mL).

Inject 1 µL of the working solution into the GC-MS system.

For ATR-IR Spectroscopy:

Place a small amount of the solid Fluetizolam sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Mechanism of Action: Signaling Pathway
Fluetizolam, like other benzodiazepines, is a positive allosteric modulator of the GABA-A

receptor.[1] Its mechanism of action involves binding to the benzodiazepine site on the GABA-A
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receptor, which is distinct from the GABA binding site. This binding enhances the effect of the

neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening.

The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and

thus producing an inhibitory effect on neurotransmission.
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Caption: Mechanism of action of Fluetizolam at the GABA-A receptor.

Analytical Workflow
The characterization of a novel psychoactive substance like Fluetizolam follows a structured

analytical workflow to ensure accurate identification and structural elucidation.
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Caption: A typical analytical workflow for the characterization of Fluetizolam.
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Conclusion
This technical guide summarizes the key spectroscopic and chemical characteristics of

Fluetizolam. While specific, experimentally-derived quantitative data remains scarce in publicly

accessible scientific literature, this document provides a robust framework for its analytical

characterization based on its known structure and data from related compounds. The detailed

methodologies and workflows presented herein offer a practical guide for researchers,

scientists, and drug development professionals working with this and other novel psychoactive

substances. Further research is needed to fully elucidate the complete spectroscopic profile

and pharmacological properties of Fluetizolam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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